molecular formula C7H17ClO3Si B101003 (Chloromethyl)triethoxysilane CAS No. 15267-95-5

(Chloromethyl)triethoxysilane

Cat. No. B101003
M. Wt: 212.74 g/mol
InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
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Patent
US06608125B2

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using a nonprotic solvent. 88 grams of powdered sodium ethoxide and 600 ml diglyme were charged into a one-liter, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, N2 inlet, and ice water bath. The solution was cooled to 8° C., and 105 grams of thiolacetic acid was added slowly via the addition funnel, keeping the temperature below 60° C. The solution was allowed to cool to 35° C., and 250 grams of chloromethyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C., where a brief exotherm to 120° C. was observed. The solution was heated at 70° C. for an additional three hours. A white solid formed which was filtered first through a 0.1 μm pressure filter and then a 0.01 μm filter to give a clear, black solution. The solvent was removed under reduced pressure, and the remaining liquid vacuum distilled to yield 163 grams of a clear and colorless liquid, a 55 percent yield.
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4]C=[C:2]1C(O)=O.[O-:9]CC.[Na+].S1C=CC=C1CC(O)=O.ClC[Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27]>COCCOCCOC>[C:5]([S:1][CH2:2][Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27])(=[O:9])[CH3:4] |f:1.2|

Inputs

Step One
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
105 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
ClC[Si](OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
temperature probe/controller, heating mantle
ADDITION
Type
ADDITION
Details
addition funnel, condenser, N2 inlet, and ice water bath
CUSTOM
Type
CUSTOM
Details
the temperature below 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 35° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 70° C.
CUSTOM
Type
CUSTOM
Details
to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 70° C. for an additional three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A white solid formed which
FILTRATION
Type
FILTRATION
Details
was filtered first through a 0.1 μm pressure
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
a 0.01 μm filter
CUSTOM
Type
CUSTOM
Details
to give a clear, black solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the remaining liquid vacuum distilled
CUSTOM
Type
CUSTOM
Details
to yield 163 grams of a clear and colorless liquid

Outcomes

Product
Name
Type
Smiles
C(C)(=O)SC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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